molecular formula C15H17FN2O4S2 B4553828 N-{3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLMETHANESULFONAMIDE

N-{3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLMETHANESULFONAMIDE

Cat. No.: B4553828
M. Wt: 372.4 g/mol
InChI Key: RMKNYALMZPRCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLMETHANESULFONAMIDE is a useful research compound. Its molecular formula is C15H17FN2O4S2 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide is 372.06137754 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

Highly enantioselective synthesis processes using derivatives related to 1-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide are crucial in creating enantiopure compounds. One significant application is in the iridium-catalyzed regio- and enantioselective allylic alkylation, which affords fluorobis(phenylsulfonyl)methylated compounds with excellent optical purity. Such compounds, including monofluoro-methylated ibuprofen, demonstrate the versatility and importance of these processes in pharmaceutical synthesis (Liu et al., 2009).

Catalytic Asymmetric Addition

The catalytic asymmetric addition to cyclic N-acyl-iminium, utilizing derivatives similar to 1-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide, showcases a metal-free method to access biorelevant isoindolinones with high stereoselectivity. This highlights the role of these compounds in synthesizing complex molecular architectures, embedding both sulfone and fluorine, which are important for medicinal chemistry (Bhosale et al., 2022).

Fluorescent Analysis

Methanesulfonanilides, closely related in structure to 1-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide, offer a unique application in fluorescent analysis. These compounds form fluorescent species under specific conditions, which could potentially be harnessed for analytical techniques in biochemistry and pharmacology, demonstrating the broad applicability of sulfonamide derivatives in scientific research (Kensler et al., 1976).

Organocatalytic Reactions

Organocatalytic processes using fluorobis(phenylsulfonyl)methane (FBSM), a compound structurally related to 1-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide, have been developed to perform highly enantioselective additions to unsaturated aldehydes. This showcases the utility of such derivatives in synthesizing fluorinated compounds with high enantioselectivity, underlining their significance in organic synthesis and potential drug development (Kamlar et al., 2010).

Synthesis of Fluorinated Compounds

The development of methods for the synthesis of fluorinated compounds, employing nucleophilic fluoroalkylation with derivatives similar to 1-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide, is pivotal in creating materials with unique properties for pharmaceutical and material science applications. Such methodologies facilitate the preparation of a wide range of fluorinated derivatives, demonstrating the broad utility of these sulfonamide compounds in chemical synthesis (Ni et al., 2009).

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[3-[methyl(methylsulfonyl)amino]phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4S2/c1-18(23(2,19)20)14-8-5-7-13(10-14)17-24(21,22)11-12-6-3-4-9-15(12)16/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKNYALMZPRCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLMETHANESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-{3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLMETHANESULFONAMIDE
Reactant of Route 3
N-{3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLMETHANESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-{3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLMETHANESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-{3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLMETHANESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-{3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLMETHANESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.